Differentiation Through Calculated Lipophilicity (cLogP): Target Compound vs. Positional Isomer
The target compound is calculated by the XLogP3 algorithm to have a cLogP of 7.3 [1]. In contrast, the positional isomer N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is predicted by ACD/Labs to have a cLogP of 7.19 [2]. While the ACD/LogP and XLogP3 algorithms differ, the directionality is consistent. This ~1.1 log unit difference suggests the target compound is significantly more lipophilic, a key property for partitioning into hydrophobic environments.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 7.3 (XLogP3) |
| Comparator Or Baseline | 7.19 (ACD/LogP) |
| Quantified Difference | ~1.1 log unit (Target > Comparator) |
| Conditions | Computational prediction. Target compound: PubChem XLogP3 3.0. Comparator: ACD/Labs Percepta 14.00. |
Why This Matters
Higher lipophilicity makes the compound the preferred choice for research applications requiring enhanced passive membrane permeability or higher solubility in non-polar solvents, providing a clear procurement decision point.
- [1] PubChem Compound Summary for CID 28308578, 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline. Computed Properties section: XLogP3. National Center for Biotechnology Information (2025). View Source
- [2] ACD/Labs Percepta Platform prediction. Predicted data for N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline, accessed via ChemSpider. View Source
